Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-ethyl]-amide

Epigenetics CBX7 AlphaScreen

Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-ethyl]-amide (IUPAC: N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbenzamide; CAS 303991-73-3; MF C22H19N3O; MW 341.4 g/mol) belongs to the structurally diverse biphenyl benzimidazole carboxamide class. This compound incorporates a biphenyl-4-carboxylic acid moiety coupled via an ethyl linker to a 1H-benzoimidazole ring, a scaffold architecture that appears in angiotensin II receptor antagonists (e.g., telmisartan), PAD inhibitors (e.g., BB-Cl-amidine), and DNA-targeted antiprotozoal diamidines (e.g., DB921).

Molecular Formula C22H19N3O
Molecular Weight 341.4 g/mol
Cat. No. B5496998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-ethyl]-amide
Molecular FormulaC22H19N3O
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=NC4=CC=CC=C4N3
InChIInChI=1S/C22H19N3O/c26-22(18-12-10-17(11-13-18)16-6-2-1-3-7-16)23-15-14-21-24-19-8-4-5-9-20(19)25-21/h1-13H,14-15H2,(H,23,26)(H,24,25)
InChIKeySVBMHGLUEORUAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biphenyl-4-carboxylic Acid [2-(1H-benzoimidazol-2-yl)-ethyl]-amide (CAS 303991-73-3): Class Identity and Procurement Context


Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-ethyl]-amide (IUPAC: N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbenzamide; CAS 303991-73-3; MF C22H19N3O; MW 341.4 g/mol) belongs to the structurally diverse biphenyl benzimidazole carboxamide class . This compound incorporates a biphenyl-4-carboxylic acid moiety coupled via an ethyl linker to a 1H-benzoimidazole ring, a scaffold architecture that appears in angiotensin II receptor antagonists (e.g., telmisartan), PAD inhibitors (e.g., BB-Cl-amidine), and DNA-targeted antiprotozoal diamidines (e.g., DB921) [1]. Despite its placement within this therapeutically relevant chemotype, publicly available quantitative biological data for this specific compound remain extremely sparse, a critical consideration for scientific selection and procurement .

Why In-Class Biphenyl Benzimidazole Analogs Cannot Substitute for Biphenyl-4-carboxylic Acid [2-(1H-benzoimidazol-2-yl)-ethyl]-amide


The biphenyl benzimidazole carboxamide class exhibits extreme functional divergence driven by subtle structural variations: the position of the carboxylic acid/amide on the biphenyl ring (para vs. ortho), the nature of the benzimidazole substituent, and the linker length between the biphenyl and benzimidazole moieties [1]. For example, ortho-substituted biphenyl carboxylic acids are essential for high-affinity angiotensin II AT1 receptor binding and oral antihypertensive potency, while para-substituted analogs show markedly different pharmacological profiles [2]. Similarly, in PAD inhibition, the biphenyl benzimidazole scaffold of BB-Cl-amidine achieves a cellular EC50 of 8.8 µM in U2OS cells—a >20-fold improvement over the non-biphenyl analog Cl-amidine [1]. Consequently, procurement based on generic 'biphenyl benzimidazole' classification without confirming the specific para-carboxamide ethyl-benzimidazole connectivity of CAS 303991-73-3 risks acquiring a compound with fundamentally different target engagement, selectivity, and physicochemical properties than intended.

Quantitative Differentiation Evidence for Biphenyl-4-carboxylic Acid [2-(1H-benzoimidazol-2-yl)-ethyl]-amide (CAS 303991-73-3)


CBX7 Chromodomain Screening: Target Engagement Evidence for CAS 303991-73-3 vs. Structurally Divergent Benzimidazole CBX7 Inhibitors

CAS 303991-73-3 has been explicitly submitted to and tested in a primary AlphaScreen assay for identification of CBX7 (Chromobox Homolog 7) chromodomain inhibitors (Source ID: 15290, External ID: CBX7-Alpha-primary) . CBX7 is a polycomb group protein implicated in oncogenic gene silencing, and its inhibitors are pursued as epigenetic anticancer agents [1]. The closest structurally related benzimidazole-derived CBX7 antagonist with public quantitative data is MS351, a substituted benzimidazole with a KD of 23.8 µM against CBX7 chromodomain [1]. Notably, MS351 acts via an allosteric mechanism distinct from orthosteric inhibition, demonstrating that benzimidazole scaffold variations confer divergent CBX7 binding modes [1]. The explicit submission of CAS 303991-73-3 to this specific assay differentiates it from broader-spectrum benzimidazole screening compounds and positions it within the CBX7-targeted epigenetic chemical space, though the quantitative result remains non-public .

Epigenetics CBX7 AlphaScreen Polycomb Repressive Complex

Computed Lipophilicity Differentiation: logP of CAS 303991-73-3 vs. Non-Biphenyl Benzimidazole Amide Analog

The computed logP of CAS 303991-73-3 is 6.0555 (Mcule property calculator) . Its closest commercially available structural analog lacking the biphenyl extension, N-[2-(1H-benzoimidazol-2-yl)-ethyl]-benzamide (CAS 107313-47-3), has a reported logP of 2.37–3.11 . This represents a logP increase of approximately 2.9–3.7 log units, corresponding to a theoretical ~800–5,000-fold increase in octanol-water partition coefficient. The dramatic lipophilicity enhancement arises from the biphenyl substitution at the para position of the carboxamide and has direct consequences for membrane permeability, plasma protein binding, and solubility profiles . The target compound also exhibits two violations of the Rule of Three (RO3 violations: 3) and one violation of Lipinski's Rule of Five (RO5 violations: 1) due to elevated logP, with a polar surface area (PSA) of 22.4 Ų and zero hydrogen bond donors .

Lipophilicity Drug-likeness logP Physicochemical profiling

Structural Connectivity Differentiation: Para-Biphenyl Carboxamide Ethyl-Benzimidazole vs. Ortho-Benzimidazole Benzamide Isomers

CAS 303991-73-3 possesses the SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=NC4=CC=CC=C4N3, representing a biphenyl-4-carboxylic acid amide linked via an ethyl spacer to the benzimidazole 2-position . This connectivity is distinct from the isomeric compound 2-(1H-benzimidazol-2-yl)-N-(3,4-dimethylphenyl)benzamide (CAS 300826-56-6; same MF C22H19N3O, same MW 341.4) , which features a benzimidazole directly attached to a benzamide core with a dimethylphenyl substituent—a fundamentally different pharmacophore arrangement. The latter isomer has reported anticancer cytotoxicity with IC50 values of 5–15 µM against MCF-7 and HeLa cell lines . Critically, this isomeric pair (same MF, same MW) could be confused during procurement if only molecular formula or nominal mass is used for identity verification, yet their biological target profiles are expected to be completely divergent due to the reversed amide connectivity (biphenyl→CONH→ethyl→benzimidazole vs. benzimidazole→phenyl→CONH→dimethylphenyl). Spectroscopic confirmation is available for CAS 303991-73-3 via GC-MS (SpectraBase Compound ID: 5IYi6MlxQZ7) [1].

Structural isomerism SMILES connectivity Scaffold differentiation Procurement specificity

HepG2 Cytotoxicity Screening Participation: Cellular Profiling Context vs. Untested Analogs

CAS 303991-73-3 has been included in a HepG2 cytotoxicity assay measured in a cell-based system using a plate reader (Source: 15290; Assay: 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16) . The HepG2 hepatocellular carcinoma cell line is a standard model for preliminary in vitro toxicity assessment. While individual compound-level results are not publicly displayed for this specific entry, the inclusion of CAS 303991-73-3 in this assay panel indicates that it has been subjected to cellular toxicity profiling within a broader screening campaign . By contrast, the simpler analog N-[2-(1H-benzoimidazol-2-yl)-ethyl]-benzamide (CAS 107313-47-3) has no publicly documented HepG2 cytotoxicity screening data, and its biological characterization is limited to enzyme inhibition studies (e.g., methionine synthase inhibition by related benzimidazoles with IC50 values of 9–20 µM) [1].

Cytotoxicity HepG2 Hepatocellular Safety screening

Procurement-Relevant Application Scenarios for Biphenyl-4-carboxylic Acid [2-(1H-benzoimidazol-2-yl)-ethyl]-amide (CAS 303991-73-3)


CBX7 Chromodomain Inhibitor Screening and Epigenetic Drug Discovery

Based on its documented participation in the CBX7 chromodomain AlphaScreen primary assay (Source 15290) , CAS 303991-73-3 is positioned for use as a screening compound in epigenetic drug discovery programs targeting polycomb repressive complex 1 (PRC1)-mediated gene silencing. The biphenyl benzimidazole scaffold provides a starting point for structure-activity relationship (SAR) exploration around CBX7, with the commercially available MS351 (KD = 23.8 µM) serving as a benchmark control [1]. Users should note that the quantitative screening result for this specific compound is not publicly disclosed, and the compound should be treated as an uncharacterized screening hit precursor rather than a validated lead.

Lipophilic Scaffold for Membrane Permeability and Blood-Brain Barrier Penetration Studies

With a computed logP of 6.06 and a polar surface area of only 22.4 Ų , CAS 303991-73-3 occupies physicochemical space consistent with high membrane permeability and potential CNS penetration. This profile—zero hydrogen bond donors, two hydrogen bond acceptors, and high lipophilicity—makes the compound suitable as a reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies where high-passive-permeability controls are needed. The approximately 800–5,000-fold lipophilicity differential versus the non-biphenyl analog (logP ~2.37–3.11) provides a clear comparator pair for structure-property relationship (SPR) investigations of biphenyl contributions to permeability.

Analytical Reference Standard for Isomeric Purity Verification in Benzimidazole Carboxamide Procurement

CAS 303991-73-3 exists as one of several C22H19N3O constitutional isomers, including CAS 300826-56-6, which share identical molecular formula and nominal mass (341.4 Da) but possess reversed amide connectivity . This compound, with its verified GC-MS spectrum in the SpectraBase library (Compound ID: 5IYi6MlxQZ7) [2], can serve as an authenticated reference standard for confirming the identity of purchased material. Procurement specifications should require analytic confirmation (GC-MS or NMR) against this reference to exclude isomeric contamination, which would confound biological assay interpretation.

Preliminary Hepatocellular Safety Profiling in Early-Stage Hit Triage

The inclusion of CAS 303991-73-3 in a HepG2 cytotoxicity screening panel (Source 15290) supports its use as a comparator compound in early-stage hepatocellular toxicity triage workflows. While the specific cytotoxicity value is not public, the documented assay participation allows procurement for internal HepG2 counter-screening campaigns where a biphenyl benzimidazole carboxamide with some level of cellular profiling provenance is desired over completely uncharacterized analogs.

Quote Request

Request a Quote for Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-ethyl]-amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.